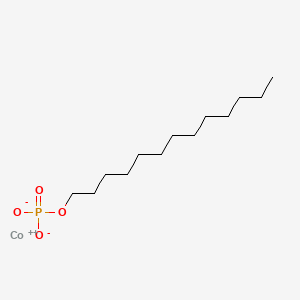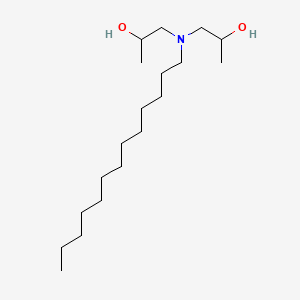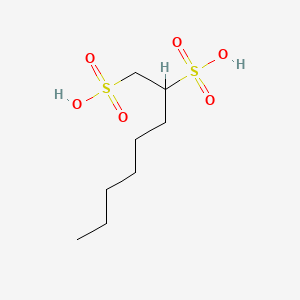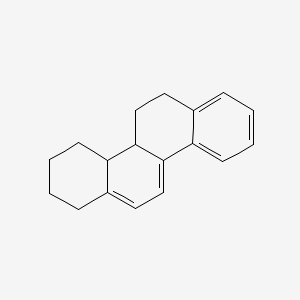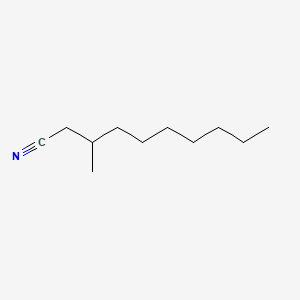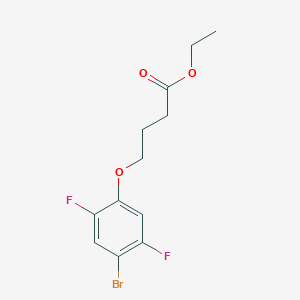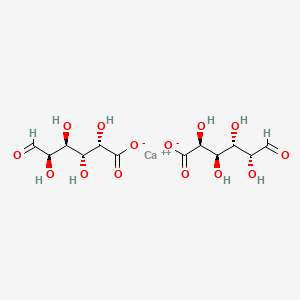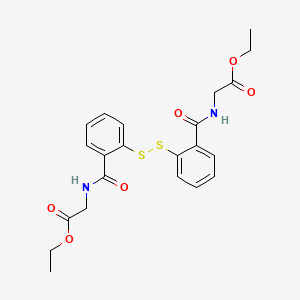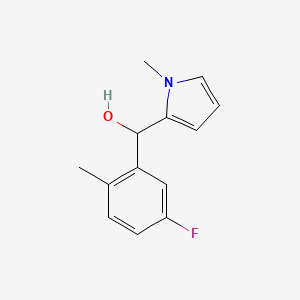
D-Glucitol 3-(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 3-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be summarized as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 3-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 3-(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol 3-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl groups on the glucitol backbone can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride, are commonly used.
Major Products:
Applications De Recherche Scientifique
Chemistry: D-Glucitol 3-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, D-Glucitol 3-(bromoacetate) is used to study enzyme-substrate interactions and metabolic pathways. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with bioactive molecules .
Industry: In the industrial sector, D-Glucitol 3-(bromoacetate) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of D-Glucitol 3-(bromoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Comparaison Avec Des Composés Similaires
- D-Glucitol 1-(bromoacetate)
- D-Glucitol 6-(bromoacetate)
- D-Glucitol 3,6-bis(bromoacetate)
Comparison: D-Glucitol 3-(bromoacetate) is unique due to the specific positioning of the bromoacetate group on the third carbon of the glucitol backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as D-Glucitol 1-(bromoacetate) and D-Glucitol 6-(bromoacetate), D-Glucitol 3-(bromoacetate) exhibits distinct chemical behavior and applications .
Propriétés
Numéro CAS |
94201-41-9 |
|---|---|
Formule moléculaire |
C8H15BrO7 |
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
Clé InChI |
OSBOGWJBMWVGFO-IXROVEORSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


